![molecular formula C11H8ClNO3 B1407163 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid CAS No. 1368958-26-2](/img/structure/B1407163.png)
2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid
Overview
Description
“2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid” is a synthetic compound that belongs to the oxazole class . Oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms in its five-membered ring. The IUPAC name for this compound is 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid . It has a molecular weight of 223.62 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8ClNO3 . The InChI code for this compound is 1S/C10H6ClNO3/c11-7-3-1-6 (2-4-7)9-12-8 (5-15-9)10 (13)14/h1-5H, (H,13,14) .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . The compound should be stored at a temperature of +4°C .Scientific Research Applications
Synthesis and Properties
The research into oxazole derivatives, including those structurally related to 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid, highlights their significance in the field of synthetic chemistry. For instance, chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile has been shown to afford new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, demonstrating the reactivity of the chlorine atom towards various nucleophiles (Kornienko et al., 2014). This study highlights the synthetic versatility and reactivity of chloro-oxazole derivatives, which could be extrapolated to compounds like this compound.
Crystal Structure Analysis
The study of the crystal structure of closely related compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, provides insight into the molecular arrangement and potential reactivity patterns of chlorobenzyl-oxazole derivatives. These analyses reveal the preferred crystalline forms and can guide the synthesis of more stable and bioactive forms of oxazole derivatives (Hu Yong-zhou, 2008).
Safety and Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVCYJHOVDEDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CO2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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